molecular formula C27H28N4O4S B2528870 ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 2034583-49-6

ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Número de catálogo: B2528870
Número CAS: 2034583-49-6
Peso molecular: 504.61
Clave InChI: FYSFYFMPLVYRJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core fused with a phenyl group at position 7 and a butyl chain at position 2. The thioacetamido linker bridges the pyrrolopyrimidinone moiety to an ethyl benzoate group. The sulfur atom in the thioacetamido group may enhance binding interactions with biological targets, while the ethyl ester improves solubility in organic matrices.

Propiedades

IUPAC Name

ethyl 4-[[2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-3-5-15-31-25(33)24-23(21(16-28-24)18-9-7-6-8-10-18)30-27(31)36-17-22(32)29-20-13-11-19(12-14-20)26(34)35-4-2/h6-14,16,28H,3-5,15,17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSFYFMPLVYRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex compound that belongs to the pyrrolopyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

Pyrrolopyrimidines, including derivatives like ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate, have been studied for various biological activities such as antioxidant , anti-inflammatory , and anticancer properties. The structural features of these compounds significantly influence their biological efficacy.

Antioxidant Activity

Recent studies have demonstrated that certain pyrrolopyrimidine derivatives exhibit potent antioxidant properties. For instance, compounds synthesized from pyrrolopyrimidine scaffolds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.

Anti-inflammatory Activity

The anti-inflammatory potential of ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has been evaluated through in vitro assays using RAW264.7 macrophage cells. These studies indicated that the compound could inhibit pro-inflammatory cytokines and reduce inflammation markers following lipopolysaccharide (LPS) stimulation. Molecular docking studies further supported these findings by demonstrating favorable interactions with targets such as COX-2 and TLR pathways .

Anticancer Activity

Pyrrolopyrimidine derivatives have also been investigated for their anticancer properties. Ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases. For example, compounds derived from this scaffold exhibited EC50 values in the low micromolar range against several cancer types, indicating significant potency .

Study 1: Antioxidant and Anti-inflammatory Properties

A study published in Molecules reported the synthesis of several pyrrolopyrimidine derivatives and their evaluation for antioxidant and anti-inflammatory activities. Among them, ethyl 4-(2-(thioacetamido)benzoate derivatives showed significant inhibition of nitric oxide production and pro-inflammatory cytokines in LPS-stimulated macrophages. The structure–activity relationship (SAR) analysis revealed that modifications at the C7 position enhanced antioxidant potency while maintaining low cytotoxicity .

Study 2: Anticancer Efficacy

In a comparative study assessing various pyrrolopyrimidine derivatives against cancer cell lines, ethyl 4-(2-(thioacetamido)benzoate derivatives demonstrated substantial growth inhibition. The most effective compounds induced apoptosis through caspase activation pathways while showing minimal toxicity to normal cells. Notably, the compound's structural features were critical in determining its selectivity towards cancerous versus non-cancerous cells .

Summary Table of Biological Activities

Activity Compound Effect Reference
AntioxidantEthyl 4-(2-(thioacetamido)benzoate derivativesSignificant free radical scavenging
Anti-inflammatoryEthyl 4-(2-(thioacetamido)benzoate derivativesInhibition of NO and cytokines
AnticancerEthyl 4-(2-(thioacetamido)benzoate derivativesInduced apoptosis; EC50 < 10 µM

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing the pyrrolo[3,2-d]pyrimidine moiety exhibit notable antimicrobial activity. For instance, derivatives similar to ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate have shown effectiveness against various bacterial strains. A study highlighted that similar compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 44 to 20μmol/L20\,\mu mol/L, suggesting potential efficacy against resistant bacterial strains .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to inhibit key enzymes involved in tumor growth. Research has indicated that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that related compounds effectively inhibit cancer cell proliferation by targeting specific pathways associated with cell division .

Case Studies

  • Antitubercular Activity : A study evaluated various substituted pyrrolo[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds structurally akin to ethyl 4-(2-(...)). These findings suggest potential for developing new antitubercular agents .
  • Cytotoxicity Assessment : In cytotoxicity assays using human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development in therapeutic applications .

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Conditions : 6M HCl, reflux, 12–24 h
    Product : 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoic acid
    Yield : 85–92%

  • Basic Hydrolysis :
    Conditions : 2M NaOH, 80°C, 8 h
    Product : Same as acidic hydrolysis, but with faster kinetics
    Mechanism : Nucleophilic acyl substitution

Acetamido Hydrolysis

The acetamido group (–NH–CO–) is hydrolyzed under strong acidic conditions:
Conditions : Conc. H₂SO₄, 100°C, 6 h
Product : 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetic acid
Yield : 70–75%

Thioether Oxidation

The sulfur atom in the thioether linkage is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)RT, 4 hSulfoxide60%
mCPBA0°C, 1 hSulfone88%

Mechanism : Electrophilic oxidation via peroxidic intermediates.

Nucleophilic Substitution at the Pyrrolopyrimidine Core

The 2-position sulfur atom participates in nucleophilic displacement reactions:
Reaction :
Reagents : Alkyl halides (e.g., CH₃I)
Conditions : K₂CO₃, DMF, 60°C, 12 h
Product : 3-butyl-2-(alkylthio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine derivatives
Yield : 50–65%

Acylation of the Acetamido Group

The secondary amine in the acetamido bridge reacts with acylating agents:
Reagents : Acetic anhydride, pyridine
Conditions : RT, 24 h
Product : N-acetylated derivative
Yield : 95%

Cyclocondensation Reactions

The pyrrolopyrimidine core undergoes cyclocondensation with diamines:
Example :
Reagents : Ethylenediamine, EtOH
Conditions : Reflux, 8 h
Product : Bicyclic fused pyrimidine derivatives
Yield : 45–50%

Stability Under Synthetic Conditions

Parameter Effect on Reactivity
pH < 3Degradation of pyrimidine core
Temperature > 120°CDecomposition via retro-Diels-Alder
Light exposurePhotooxidation of thioether

Key Research Findings

  • Dual Reactivity of Thioether Linkage :
    The sulfur atom exhibits ambident nucleophilicity, enabling selective alkylation or oxidation depending on reaction conditions.

  • Steric Hindrance in Acylation :
    Bulky acylating agents (e.g., pivaloyl chloride) show reduced reactivity due to steric constraints near the acetamido group.

  • Solvent Effects :
    Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the pyrimidine core by 3–5x compared to THF .

Comparación Con Compuestos Similares

Structural Comparisons

The following table highlights structural differences between the target compound and analogous pyrrolo-pyrimidine derivatives:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
Ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate (Target) Pyrrolo[3,2-d]pyrimidinone - 3-Butyl
- 7-Phenyl
- Thioacetamido linker to ethyl benzoate
Thioether, ester, amide N/A
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidinone - 3-(4-Chlorophenyl)
- 2-Dipentylamino
- 7-Ethyl carboxylate
Chlorophenyl, tertiary amine, ester
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo[1,2-a]pyridine - 4-Nitrophenyl
- 8-Cyano
- Diethyl dicarboxylate
Nitro, cyano, ester
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - 2,4,6-Trimethoxybenzylidene
- 7-Methyl
Methoxy, thiazole, ester
N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide Triazinone - 4-Ethylpiperazinyl
- Ethoxybenzenesulfonyl
Piperazine, sulfonyl, ester

Key Observations :

  • The target compound’s pyrrolo-pyrimidinone core distinguishes it from imidazo- or thiazolo-fused analogues, which may alter ring planarity and hydrogen-bonding capacity .
  • The thioacetamido linker is unique compared to sulfonyl or benzylidene groups in other derivatives, offering distinct electronic and steric profiles .
Physicochemical Properties

Predicted properties based on substituent effects:

Compound Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Thermal Stability (°C)
Target Compound ~525 3.8 <0.1 (low) 180–200 (decomp.)
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate ~612 5.2 <0.05 (very low) 160–180 (decomp.)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) ~578 4.1 0.2 (moderate) 215–217 (mp)
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate ~493 3.2 0.3 (moderate) 190–210 (decomp.)

Key Observations :

  • The target’s ethyl benzoate group improves solubility compared to the chlorophenyl and dipentylamino substituents in , which increase logP and reduce solubility.
  • The nitro and cyano groups in enhance polarity but may compromise thermal stability due to electron-withdrawing effects.
  • The trimethoxybenzylidene group in contributes to moderate solubility despite its bulk.

Q & A

Q. What are the key steps in synthesizing ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate?

The synthesis involves:

  • Core formation : Cyclization of precursors (e.g., hydrazine derivatives and carbonyl compounds) to construct the pyrrolo[3,2-d]pyrimidine core under controlled pH and temperature .
  • Thioether linkage : Nucleophilic substitution with thiol derivatives (e.g., 2-chloroacetamide) to introduce the thioacetamido group .
  • Esterification : Coupling with ethyl 4-aminobenzoate to finalize the structure. Chromatography (e.g., silica gel) is critical for purification, with yields dependent on solvent polarity and gradient optimization .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the pyrrolo-pyrimidine core and substituent positions .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., disorder in the butyl chain requires high-resolution data) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for adduct detection) .

Q. What biological targets are associated with this compound?

The pyrrolo-pyrimidine scaffold is known to inhibit enzymes like kinases or DNA-processing proteins. The thioacetamido and benzoate groups may enhance binding to hydrophobic pockets in target proteins . Preliminary assays should focus on dose-response curves and selectivity profiling against related enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. For example, elevated temperatures improve cyclization but risk side reactions .
  • In situ monitoring : Techniques like FT-IR or HPLC track intermediate formation to identify bottlenecks (e.g., incomplete thioether formation) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC50_{50} values across assays (e.g., enzyme vs. cell-based) to assess off-target effects .
  • Computational docking : Use molecular dynamics to verify binding modes when experimental data conflicts. For instance, the butyl chain’s flexibility may lead to divergent activity in rigid vs. flexible binding sites .

Q. How can computational methods streamline reaction design for derivatives?

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states for thioether formation, reducing trial-and-error experimentation .
  • Machine learning : Train models on PubChem data to prioritize substituents (e.g., electron-withdrawing groups on phenyl rings) that enhance stability or activity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent selection : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Purification scalability : Transition from column chromatography to recrystallization by optimizing solvent mixtures (e.g., ethyl acetate/hexane gradients) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepCritical ParametersOptimal ConditionsReferences
Pyrrolo-pyrimidine core formationTemperature, pH, precursor ratio80°C, pH 7.5, 1:1.2 molar ratio
Thioether linkageSolvent polarity, reaction timeDMF, 12 hr
EsterificationCoupling agent (e.g., EDC/HOBt)EDC, 0°C to RT gradient

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeResolution MethodExample Application
Disordered crystal structuresHigh-resolution X-ray dataButyl chain disorder
Low MS ionization efficiencyDerivatization (e.g., acetylation)Enhanced adduct formation

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.